2-Amino-5-(2,5-difluorophenyl)pyridine
CAS No.: 1249608-12-5
VCID: VC0111498
Molecular Formula: C11H8F2N2
Molecular Weight: 206.196
* For research use only. Not for human or veterinary use.

Description |
2-Amino-5-(2,5-difluorophenyl)pyridine is a synthetic organic compound with a molecular formula of C11H8F2N2. It belongs to the pyridine family, which is a class of heterocyclic aromatic compounds. This compound is particularly notable for its structural features, including an amino group and a difluorophenyl substituent attached to the pyridine ring. Synthesis and ReactionsThe synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is commonly used to form carbon-carbon bonds between aryl halides and arylboronic acids . For 2-amino-5-(2,5-difluorophenyl)pyridine, a similar approach could be employed, starting with a suitable pyridine precursor and a difluorophenylboronic acid. Biological ActivityWhile specific biological activity data for 2-amino-5-(2,5-difluorophenyl)pyridine is not readily available, related compounds in the pyridine family have shown potential in various biological assays. For example, 2-amino-5-aryl-pyridines have been identified as selective CB2 agonists, indicating potential applications in therapeutic areas related to cannabinoid receptors . Potential ApplicationsGiven the structural similarity to other biologically active pyridine derivatives, 2-amino-5-(2,5-difluorophenyl)pyridine could be explored for its potential in pharmaceutical applications, such as anti-inflammatory or neuroprotective agents. The presence of fluorine atoms can enhance the compound's lipophilicity and stability, which are desirable properties for drug candidates. |
---|---|
CAS No. | 1249608-12-5 |
Product Name | 2-Amino-5-(2,5-difluorophenyl)pyridine |
Molecular Formula | C11H8F2N2 |
Molecular Weight | 206.196 |
IUPAC Name | 5-(2,5-difluorophenyl)pyridin-2-amine |
Standard InChI | InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |
Standard InChIKey | FTTZOAFANBWLJT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F |
PubChem Compound | 56828551 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume